2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, an amino group, and a phenoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenol with N-(4-methylphenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-{2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide: Similar structure but with a chloro group instead of a methoxy group.
3-Butyn-2-amine, 2-methyl-4-(4-methylphenyl): Contains a butynyl group instead of the methoxy and amino groups.
Uniqueness
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H30N2O3 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(3-methylbutylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O3/c1-16(2)11-12-23-14-18-7-10-20(21(13-18)26-4)27-15-22(25)24-19-8-5-17(3)6-9-19/h5-10,13,16,23H,11-12,14-15H2,1-4H3,(H,24,25) |
InChI Key |
ZBXQDGRMVXPNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCCC(C)C)OC |
Origin of Product |
United States |
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